4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, also known as MBX-2982, is a synthetically derived compound investigated for its potential in type 2 diabetes research. [, ] Classified as a G protein-coupled receptor 119 (GPR119) agonist, it plays a crucial role in scientific research by helping scientists understand the function of GPR119 and its potential as a therapeutic target. [, ]
MBX-2982 functions as a GPR119 agonist, meaning it binds to and activates the GPR119 receptor. [, ] This activation leads to a cascade of intracellular events, primarily increasing the concentration of cyclic adenosine monophosphate (cAMP). [] This increase in cAMP, in turn, stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2